molecular formula C17H14O2 B2884719 4,7-Dimethyl-3-phenylcoumarin CAS No. 218932-55-9

4,7-Dimethyl-3-phenylcoumarin

Cat. No.: B2884719
CAS No.: 218932-55-9
M. Wt: 250.297
InChI Key: WSPZLPMSNLJMGL-UHFFFAOYSA-N
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Description

4,7-Dimethyl-3-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Mechanism of Action

Target of Action

Coumarins, the class of compounds to which 4,7-dimethyl-3-phenylcoumarin belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular structures . The specific interactions depend on the structure of the coumarin derivative and the nature of the target.

Biochemical Pathways

Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

Coumarins are generally well-absorbed and widely distributed in the body . They undergo metabolic transformations, often involving the liver, and are excreted via the kidneys . These properties influence the bioavailability of coumarins, including this compound.

Result of Action

Coumarins are known to have a wide range of biological and therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It’s likely that this compound has similar effects due to its structural similarity to other coumarins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-3-phenylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-3-phenylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4,7-dimethyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-11-8-9-14-12(2)16(13-6-4-3-5-7-13)17(18)19-15(14)10-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPZLPMSNLJMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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